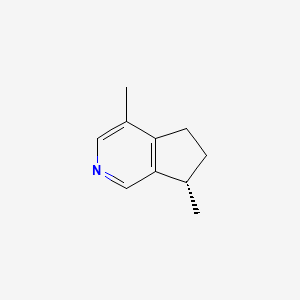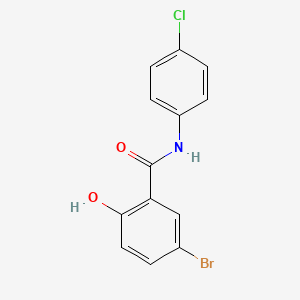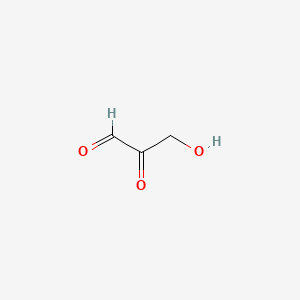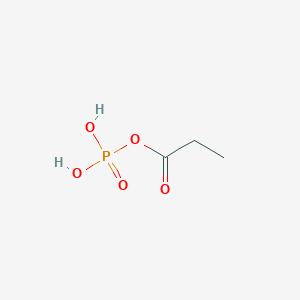![molecular formula C19H24N2 B1206213 (1R,15S,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene](/img/structure/B1206213.png)
(1R,15S,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(1R,15S,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene is an alkaloid found in the plant species Tabernanthe iboga and Crepe Jasmine (Tabernaemontana divaricata). It is known for its anti-convulsant, anti-addictive, and central nervous system stimulant properties . This compound has been used in basic research to understand how addiction affects the brain and has shown promise in reducing the self-administration of cocaine and morphine in animal studies .
準備方法
Synthetic Routes and Reaction Conditions: (1R,15S,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene can be synthesized through a one-step demethoxycarbonylation process from coronaridine . Another method involves the enantioselective synthesis of iboga alkaloids, which includes a gold-catalyzed oxidation of a terminal alkyne followed by cyclization, a Stevens rearrangement, and a tandem sequence that combines the gold-catalyzed oxidation, cyclization, and [1,2]-shift .
Industrial Production Methods: These methods typically require specialized equipment and conditions to ensure the purity and yield of the final product .
化学反応の分析
Types of Reactions: (1R,15S,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions:
Oxidation: Gold-catalyzed oxidation is a common method used in the synthesis of iboga alkaloids.
Reduction: Standard reduction reactions can be employed to modify specific functional groups within the ibogamine molecule.
Substitution: Various substitution reactions can be used to introduce different functional groups, enhancing the compound’s biological activity.
Major Products Formed: The major products formed from these reactions include various derivatives of ibogamine, which can have different pharmacological properties. For example, the conversion of catharanthine to vinblastine, a potent anti-cancer drug, involves similar reaction pathways .
科学的研究の応用
(1R,15S,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene has a wide range of scientific research applications:
作用機序
(1R,15S,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene exerts its effects through multiple molecular targets and pathways:
Kappa Opioid Receptor (KOR): this compound interacts with KOR, which plays a role in modulating pain and addiction.
N-Methyl-D-Aspartate Receptor (NMDAR): It affects NMDAR, which is involved in synaptic plasticity and memory function.
Nicotinic Acetylcholine Receptor (nAChR): this compound influences nAChR, which is important for cognitive processes.
Serotonin Sites: The compound also affects serotonin receptors, contributing to its psychoactive properties.
Enzyme Inhibition: this compound inhibits acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmitter regulation.
類似化合物との比較
(1R,15S,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene is part of the iboga alkaloid family, which includes several similar compounds:
Coronaridine: Another iboga alkaloid, coronaridine shares many of the same biological activities as ibogamine.
Voacangine: This compound is structurally related to ibogamine and has similar pharmacological effects.
This compound’s uniqueness lies in its ability to reduce drug self-administration without producing significant tremor effects, a side effect observed with some related alkaloids .
特性
分子式 |
C19H24N2 |
|---|---|
分子量 |
280.4 g/mol |
IUPAC名 |
(1R,15S,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene |
InChI |
InChI=1S/C19H24N2/c1-2-13-9-12-10-16-18-15(7-8-21(11-12)19(13)16)14-5-3-4-6-17(14)20-18/h3-6,12-13,16,19-20H,2,7-11H2,1H3/t12-,13-,16-,19-/m0/s1 |
InChIキー |
LRLCVRYKAFDXKU-DYIBVVGTSA-N |
SMILES |
CCC1CC2CC3C1N(C2)CCC4=C3NC5=CC=CC=C45 |
異性体SMILES |
CC[C@H]1C[C@H]2C[C@@H]3[C@H]1N(C2)CCC4=C3NC5=CC=CC=C45 |
正規SMILES |
CCC1CC2CC3C1N(C2)CCC4=C3NC5=CC=CC=C45 |
同義語 |
ibogamine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[4-(2,5-dimethylphenyl)-5-(2-methyl-3-furanyl)-1,2,4-triazol-3-yl]thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B1206130.png)







![11-[4-(Dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1206145.png)





